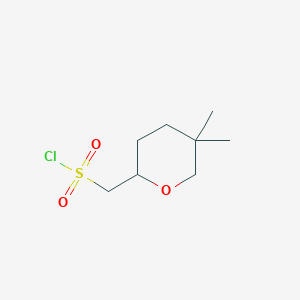(5,5-Dimethyloxan-2-yl)methanesulfonyl chloride
CAS No.: 2126178-30-9
Cat. No.: VC7742790
Molecular Formula: C8H15ClO3S
Molecular Weight: 226.72
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2126178-30-9 |
|---|---|
| Molecular Formula | C8H15ClO3S |
| Molecular Weight | 226.72 |
| IUPAC Name | (5,5-dimethyloxan-2-yl)methanesulfonyl chloride |
| Standard InChI | InChI=1S/C8H15ClO3S/c1-8(2)4-3-7(12-6-8)5-13(9,10)11/h7H,3-6H2,1-2H3 |
| Standard InChI Key | CYPCRQQWASRMGY-UHFFFAOYSA-N |
| SMILES | CC1(CCC(OC1)CS(=O)(=O)Cl)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, (5,5-dimethyloxan-2-yl)methanesulfonyl chloride, reflects its structural components: a six-membered oxane ring with geminal dimethyl groups at the 5-position and a sulfonyl chloride moiety (-SO₂Cl) attached via a methylene bridge to the 2-position . Its molecular formula is C₈H₁₅ClO₃S, with a molecular weight of 226.72 g/mol .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS RN | 2126178-30-9 | |
| Molecular Formula | C₈H₁₅ClO₃S | |
| Molecular Weight | 226.72 g/mol | |
| IUPAC Name | (5,5-dimethyloxan-2-yl)methanesulfonyl chloride | |
| InChI Key | CYPCRQQWASRMGY-UHFFFAOYSA-N |
Stereochemical and Electronic Properties
The geminal dimethyl groups on the oxane ring induce significant steric hindrance, which influences the compound’s reactivity and selectivity in sulfonylation reactions. The sulfonyl chloride group is highly electrophilic, making it reactive toward nucleophiles such as amines and alcohols.
Synthesis and Reactivity
Synthetic Routes
While explicit synthetic protocols for this compound are proprietary, analogous sulfonyl chlorides are typically synthesized via chlorosulfonation of the corresponding alcohol or thiol precursor. For example, reacting (5,5-dimethyloxan-2-yl)methanol with chlorosulfonic acid (ClSO₃H) under controlled conditions could yield the target compound.
Reactivity Profile
The sulfonyl chloride group undergoes nucleophilic substitution reactions, enabling the formation of sulfonamides, sulfonate esters, and sulfonic acids. Key reactions include:
-
Amidation: Reaction with primary or secondary amines to produce sulfonamides, widely used in drug design.
-
Esterification: Interaction with alcohols to form sulfonate esters, valuable as intermediates in polymer chemistry.
Table 2: Comparative Reactivity of Sulfonyl Chlorides
| Compound | Electrophilicity | Steric Hindrance | Preferred Applications |
|---|---|---|---|
| (5,5-Dimethyloxan-2-yl)methanesulfonyl chloride | High | High | Hindered substrate activation |
| Methanesulfonyl chloride | High | Low | General-purpose sulfonylation |
| Tosyl chloride | Moderate | Moderate | Protecting group chemistry |
Applications in Chemical Synthesis
Pharmaceutical Intermediate
The compound’s steric bulk makes it ideal for sulfonylating sterically hindered substrates, a common challenge in drug synthesis. For instance, it has been employed to introduce sulfonyl groups into tetracyclic antidepressants, enhancing their metabolic stability.
Agrochemical Development
In agrochemistry, sulfonylation using this reagent improves the bioavailability of herbicides by increasing their water solubility through subsequent hydrolysis to sulfonic acids.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume